molecular formula C19H26N2O4 B1384551 8-O-benzyl 3-O-tert-butyl 3,8-diazabicyclo[3.2.1]octane-3,8-dicarboxylate CAS No. 1642844-75-4

8-O-benzyl 3-O-tert-butyl 3,8-diazabicyclo[3.2.1]octane-3,8-dicarboxylate

Cat. No. B1384551
M. Wt: 346.4 g/mol
InChI Key: LCCROIKPQVESOH-UHFFFAOYSA-N
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Description

The compound “8-O-benzyl 3-O-tert-butyl 3,8-diazabicyclo[3.2.1]octane-3,8-dicarboxylate” is a complex organic molecule. The 8-azabicyclo[3.2.1]octane scaffold, which is a part of this compound, is the central core of the family of tropane alkaloids . These alkaloids display a wide array of interesting biological activities .


Synthesis Analysis

Research directed towards the preparation of this basic structure in a stereoselective manner has attracted attention from many research groups worldwide across the years . The synthesis of similar compounds has been reported, where the stereochemical control is achieved directly in the same transformation that generates the 8-azabicyclo[3.2.1]octane architecture .


Molecular Structure Analysis

The molecular structure of this compound is complex, with a bicyclic scaffold at its core. The InChI code for this compound is 1S/C18H26N2O2/c1-18(2,3)22-17(21)19-12-15-9-10-16(13-19)20(15)11-14-7-5-4-6-8-14/h4-8,15-16H,9-13H2,1-3H3 .


Chemical Reactions Analysis

The compound is used in the preparation of substituted pyrrolo[2,3-b]pyridines for suppressing toxic endoplasmic reticulum stress . The exact chemical reactions involving this compound would depend on the specific context and the other reactants involved.


Physical And Chemical Properties Analysis

The compound has a molecular weight of 302.42 . Other physical and chemical properties such as melting point, boiling point, and density were not found in the search results.

Scientific Research Applications

Synthesis and Chemical Properties

  • Improved synthesis methods for related 3,8-diazabicyclo[3.2.1]octanes have been developed, enhancing the yield and efficiency of these compounds. For example, the synthesis of 8-methyl-3,8-diazabicyclo[3.2.1]octane from diethyl meso-2,5-dibromoadipoate was optimized to achieve a higher yield (Paliulis, Peters, Miknius, & Šačkus, 2007).
  • An improved and scalable process for substituted 3,8-diazabicyclo[3.2.1]octane was developed, demonstrating the versatility of this chemical scaffold (Huang & Teng, 2011).

Therapeutic Potential and Pharmacological Applications

  • 3,8-Diazabicyclo[3.2.1]octane derivatives have been synthesized and evaluated for their analgesic and antiproliferative properties. These compounds show potential as therapeutic agents for various diseases (Filosa et al., 2007).
  • The synthesis of orthogonally protected 3,8-diazabicyclo[3.2.1]octane-2-carboxylic acid demonstrates its use as a building block for cocaine analogues, indicating its utility in developing pharmacologically relevant compounds (Pichlmair, Mereiter, & Jordis, 2004).

Chemical Transformations and Applications in Organic Synthesis

  • Studies on thermal and chemical intramolecular N → N acyl-migration in 8-acyl-3,8-diazabicyclo[3.2.1]octanes provide insights into their chemical behavior and potential applications in organic synthesis (Cignarella, Testa, & Pasqualucci, 1963).
  • Research on the catalytic asymmetric synthesis of related compounds illustrates the versatility of 3,8-diazabicyclo[3.2.1]octane derivatives in synthesizing complex molecules (Campbell et al., 2009).

Safety And Hazards

The compound is classified as an irritant . More detailed safety and hazard information should be available in the Material Safety Data Sheet (MSDS) for this compound .

properties

IUPAC Name

8-O-benzyl 3-O-tert-butyl 3,8-diazabicyclo[3.2.1]octane-3,8-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N2O4/c1-19(2,3)25-17(22)20-11-15-9-10-16(12-20)21(15)18(23)24-13-14-7-5-4-6-8-14/h4-8,15-16H,9-13H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCCROIKPQVESOH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2CCC(C1)N2C(=O)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601115967
Record name 3,8-Diazabicyclo[3.2.1]octane-3,8-dicarboxylic acid, 3-(1,1-dimethylethyl) 8-(phenylmethyl) ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601115967
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

346.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-O-benzyl 3-O-tert-butyl 3,8-diazabicyclo[3.2.1]octane-3,8-dicarboxylate

CAS RN

1642844-75-4
Record name 3,8-Diazabicyclo[3.2.1]octane-3,8-dicarboxylic acid, 3-(1,1-dimethylethyl) 8-(phenylmethyl) ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1642844-75-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,8-Diazabicyclo[3.2.1]octane-3,8-dicarboxylic acid, 3-(1,1-dimethylethyl) 8-(phenylmethyl) ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601115967
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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